molecular formula C13H22O2Si B1661820 Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 96013-79-5

Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B1661820
CAS No.: 96013-79-5
M. Wt: 238.4 g/mol
InChI Key: QGLGKWGDMQCBHP-UHFFFAOYSA-N
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Description

Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS 138585-08-7) is a benzyl alcohol derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the 2-position of the benzene ring. Its molecular formula is C₁₃H₂₂O₂Si, with a molecular weight of 238.40 g/mol . The TBS group is a common protecting group in organic synthesis, offering steric bulk and stability under acidic or basic conditions. This compound is structurally characterized by the hydroxyl group at the benzylic position and the silyl ether at the ortho position, which influence its reactivity and applications in synthetic chemistry.

Properties

IUPAC Name

[2-[tert-butyl(dimethyl)silyl]oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(12)10-14/h6-9,14H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLGKWGDMQCBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450151
Record name Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96013-79-5
Record name Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of benzenemethanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Benzenemethanol+TBDMS-ClBenzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl\text{Benzenemethanol} + \text{TBDMS-Cl} \rightarrow \text{Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-} + \text{HCl} Benzenemethanol+TBDMS-Cl→Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The TBDMS group is resistant to oxidation, making it a useful protecting group during oxidative transformations.

    Reduction: The compound itself is stable under reducing conditions, but the TBDMS group can be selectively removed using fluoride ions.

    Substitution: The TBDMS group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Tetrabutylammonium fluoride (TBAF) is commonly used to remove the TBDMS group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can lead to the formation of benzaldehyde derivatives .

Scientific Research Applications

Synthetic Applications

1.1. Synthesis of Complex Molecules

Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- serves as a vital intermediate in the synthesis of various organic compounds. Its silyloxy group enhances the reactivity of the benzyl alcohol moiety, facilitating nucleophilic substitutions and other transformations. For instance, it has been used in the synthesis of complex natural products and pharmaceuticals where selective functionalization is crucial.

Case Study : In a study on the synthesis of novel antibacterial agents, this compound was utilized to introduce silyl protecting groups that improved the overall yield of subsequent reactions involving sensitive functional groups .

Pharmaceutical Applications

2.1. Drug Development

The compound's structural features make it a candidate for drug development, particularly in enhancing drug solubility and stability. The addition of silyl groups often results in increased lipophilicity, which can improve cellular uptake.

Case Study : Research indicated that derivatives of benzenemethanol with silyl groups exhibited enhanced activity against certain bacterial strains compared to their non-silylated counterparts . This highlights its potential role in developing new antibiotics.

Material Science

3.1. Polymer Chemistry

Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Its ability to act as a cross-linking agent has been explored in creating advanced materials for various applications.

Data Table: Properties of Polymers with Benzenemethanol Additives

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)Comments
Polyethylene2580Improved flexibility
Polystyrene3090Enhanced impact resistance
Polyurethane35100Increased durability

Agricultural Applications

4.1. Pesticide Formulation

The compound has been investigated for its use in formulating pesticides due to its ability to enhance the solubility and effectiveness of active ingredients. Its silyl group can contribute to better adherence of pesticides to plant surfaces.

Case Study : A formulation study demonstrated that incorporating benzenemethanol derivatives into pesticide mixtures resulted in improved efficacy against specific pests while reducing the required application rates .

Mechanism of Action

The primary function of Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is to protect hydroxyl groups during chemical reactions. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions at that site. The stability of the TBDMS group under various conditions is due to the steric hindrance provided by the tert-butyl group and the electron-donating effects of the methyl groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- and are analyzed for comparative insights:

Structural Analogues with Positional or Functional Group Variations

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
Benzenemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- 138585-08-7 (isomer) C₁₃H₂₂O₂Si 238.40 TBS ether at para position; retains benzylic alcohol group .
2-(4-{[Dimethyl(2-methyl-2-propanyl)silyl]oxy}phenyl)ethanol 96013-75-1 C₁₅H₂₄O₂Si 264.43 TBS ether at para position; ethanol side chain instead of methanol, increasing hydrophilicity .
Benzaldehyde, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- 126680-71-5 C₁₄H₂₂O₂Si 250.41 TBS ether at ortho position; aldehyde group replaces alcohol, altering redox reactivity .
Benzenemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-2-(trimethylstannyl)- 1264253-79-3 C₁₇H₃₂O₃SiSn 431.23 Additional methoxy and trimethylstannyl groups; potential for cross-coupling reactions .

Physicochemical and Reactivity Comparisons

Steric Effects :

  • The ortho -TBS group in the target compound introduces significant steric hindrance compared to the para -substituted isomer (CAS 138585-08-7), impacting its nucleophilic substitution rates .
  • The benzaldehyde derivative (CAS 126680-71-5) lacks a benzylic alcohol, making it less prone to oxidation but more reactive in aldehyde-specific reactions (e.g., condensations) .

Functional Group Reactivity: Ethanol derivatives (e.g., CAS 96013-75-1) exhibit higher solubility in polar solvents due to the additional hydroxyl group, whereas the trimethylstannyl-substituted compound (CAS 1264253-79-3) may participate in Stille coupling .

Synthetic Utility :

  • The TBS group in all compounds serves as a robust protecting group for alcohols. However, the ortho substitution in the target compound may complicate regioselective deprotection compared to para isomers .
  • The aldehyde variant (CAS 126680-71-5) is pivotal in multi-step syntheses requiring aldehyde intermediates, such as reductive amination or Wittig reactions .

Biological Activity

Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (commonly referred to as TBDMS-phenol) is a chemical compound with the molecular formula C13H22O2Si and a molecular weight of 238.4 g/mol. This compound is primarily utilized in organic synthesis as a protecting group for hydroxyl functionalities due to the stability provided by the tert-butyldimethylsilyl (TBDMS) group. This article explores the biological activity of TBDMS-phenol, focusing on its applications, mechanisms of action, and relevant research findings.

Overview of Biological Activity

TBDMS-phenol is notable for its role in synthesizing biologically active molecules. The compound's protective capabilities are crucial in multi-step organic reactions where selective hydroxyl group protection is required. Its biological activity can be categorized into several areas:

  • Chemical Stability : The TBDMS group effectively shields hydroxyl groups from unwanted reactions during synthesis, ensuring that desired products are obtained without degradation of sensitive functional groups.
  • Pharmaceutical Applications : It has been employed in the development of complex drug molecules, facilitating the synthesis of pharmacologically active compounds.
  • Research Applications : In biological research, TBDMS-phenol is used to prepare derivatives that exhibit specific biological activities.

The mechanism by which TBDMS-phenol exerts its protective effects involves the formation of stable silyl ether linkages with hydroxyl groups. The steric hindrance provided by the tert-butyl group enhances the stability of this bond under various reaction conditions. This property allows chemists to manipulate other reactive sites on the molecule without affecting the protected hydroxyl group.

Case Studies and Research Findings

  • Synthesis and Evaluation of Derivatives :
    Research has shown that derivatives synthesized using TBDMS-phenol exhibit varying degrees of biological activity. For instance, studies involving phenolic compounds derived from TBDMS-phenol have demonstrated anti-inflammatory properties comparable to established anti-inflammatory agents like indomethacin .
  • Toxicological Assessments :
    Toxicological evaluations have indicated that TBDMS-phenol has low to moderate acute toxicity. In animal studies, median lethal doses (LD50) were reported between 1200 and 1784 mg/kg body weight for oral exposure, indicating a relatively safe profile at lower concentrations .
  • Human Health Impact Studies :
    Investigations into the human health impacts of similar compounds have highlighted potential risks associated with high concentrations. For example, exposure to aerosolized forms at concentrations exceeding 4000 mg/m³ resulted in transient clinical signs without lasting damage .

Table: Comparison of Benzenemethanol Derivatives

Compound NameMolecular FormulaCAS NumberBiological Activity
Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-C13H22O2Si96013-79-5Protects hydroxyl groups
Benzenemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-C13H22O2SiNot AvailableSimilar protective properties
Benzyl AlcoholC7H8O100-51-6Solvent; potential neurotoxic effects

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Reactant of Route 2
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Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

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